6-Methoxy-5-(trifluoromethyl)nicotinic acid
Description
6-Methoxy-5-(trifluoromethyl)nicotinic acid (CAS: 1211532-15-8) is a substituted nicotinic acid derivative with the molecular formula C₈H₆F₃NO₃ and a molecular weight of 221.13 g/mol . The compound features a trifluoromethyl (-CF₃) group at the 5-position and a methoxy (-OCH₃) substituent at the 6-position of the pyridine ring. These electron-withdrawing groups significantly influence its physicochemical properties, such as acidity, solubility, and metabolic stability.
Synthetic routes for related trifluoromethyl-substituted nicotinic acids often involve halogenation, nucleophilic substitution, or coupling reactions. For example, ethyl 6-methoxy-5-(trifluoromethyl)nicotinate can be synthesized via hydrolysis of ester intermediates under basic conditions, as demonstrated in protocols for analogous compounds .
Properties
IUPAC Name |
6-methoxy-5-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-6-5(8(9,10)11)2-4(3-12-6)7(13)14/h2-3H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXPVNUCYNQFSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211532-15-8 | |
| Record name | 6-methoxy-5-(trifluoromethyl)nicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-(trifluoromethyl)nicotinic acid typically involves the introduction of the methoxy and trifluoromethyl groups onto the nicotinic acid framework. One common method involves the reaction of 6-methoxy-5-(trifluoromethyl)pyridine with a suitable oxidizing agent to introduce the carboxylic acid functionality. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-5-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
6-Methoxy-5-(trifluoromethyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methoxy-5-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. This can modulate biological processes such as inflammation, microbial growth, or metabolic pathways .
Comparison with Similar Compounds
Physicochemical Properties
- Acidity : The trifluoromethyl group enhances acidity compared to unsubstituted nicotinic acid (pKa ~4.85). For example, this compound exhibits a lower pKa (~3.8–4.2) due to electron-withdrawing effects .
- Solubility: Methoxy and trifluoromethoxy substituents reduce aqueous solubility compared to hydroxyl or amino analogs.
Biological Activity
6-Methoxy-5-(trifluoromethyl)nicotinic acid is a derivative of nicotinic acid featuring a methoxy group at position 6 and a trifluoromethyl group at position 5. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and research findings.
Molecular Formula: CHFNO
Molecular Weight: 201.12 g/mol
IUPAC Name: 6-Methoxy-5-(trifluoromethyl)pyridine-3-carboxylic acid
The biological activity of this compound is believed to be linked to its structural features, particularly the presence of the trifluoromethyl group, which enhances lipophilicity and biological interaction potential. Similar compounds have been shown to interact with various molecular targets, including cytokines such as interleukin-2, which play crucial roles in immune responses .
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial activity against a variety of pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The IC values for these cell lines were measured as follows:
| Cell Line | IC (µM) |
|---|---|
| HeLa | 0.87 ± 0.05 |
| MCF-7 | 0.73 ± 0.07 |
| A549 | 1.12 ± 0.09 |
The mechanism underlying the anticancer activity appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is crucial for preventing tumor proliferation .
Case Studies
-
Study on Antimicrobial Efficacy :
In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of various nicotinic acid derivatives, including this compound. The study found that this compound significantly inhibited the growth of pathogens such as S. aureus and E. coli, suggesting its potential use in treating infections caused by these organisms. -
Investigation of Anticancer Properties :
A study published in a peer-reviewed journal assessed the cytotoxic effects of several derivatives on cancer cell lines. The results indicated that this compound showed superior activity compared to other tested compounds, with notable selectivity towards cancerous cells over normal cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
